molecular formula C16H18N6O2 B2787972 3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol CAS No. 946297-30-9

3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol

Cat. No.: B2787972
CAS No.: 946297-30-9
M. Wt: 326.36
InChI Key: GQKDRRBQDVYVFL-UHFFFAOYSA-N
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Description

This compound features a pteridine core substituted with a 4-methoxyphenylamino group at position 4 and a propan-1-ol-3-amine side chain at position 2. The pteridine scaffold, a bicyclic heteroaromatic system, distinguishes it from simpler pyrimidine or pyridine derivatives. The 4-methoxyphenyl group enhances lipophilicity, while the propanolamine side chain introduces hydrogen-bonding capacity, influencing solubility and target interactions.

Properties

IUPAC Name

3-[[4-(4-methoxyanilino)pteridin-2-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-24-12-5-3-11(4-6-12)20-15-13-14(18-9-8-17-13)21-16(22-15)19-7-2-10-23/h3-6,8-9,23H,2,7,10H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDRRBQDVYVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This compound features a pteridine ring system, which is known for its role in various biological processes, and is substituted with a 4-methoxyphenylamino group that enhances its chemical properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N6O2
  • Molecular Weight : 326.3531 g/mol

The structure includes a pteridine core, which is integral to its biological activity, particularly in enzyme interactions and signaling pathways.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have utilized the DPPH radical scavenging method to evaluate antioxidant activity, revealing that certain derivatives have antioxidant activity surpassing that of ascorbic acid by approximately 1.35 to 1.4 times .

CompoundAntioxidant Activity (DPPH Scavenging)Comparison to Ascorbic Acid
3-{(4-Methoxyphenyl)amino}-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideHigher than ascorbic acid (1.35x)Significant
N-(1,3-dioxoisoindolin-2-yl)-3-{(4-methoxyphenyl)amino}propanamideHigher than ascorbic acid (1.37x)Significant

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures demonstrate varying degrees of cytotoxicity, with some being more effective against the U-87 cell line compared to MDA-MB-231 .

Cell LineCompound TestedCytotoxicity Level
U-87 (Glioblastoma)3-{(4-Methoxyphenyl)amino}-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideHigh
MDA-MB-231 (Breast Cancer)3-{(4-Methoxyphenyl)amino}-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideModerate

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
  • Signal Transduction Modulation : It could alter signaling pathways that control cell growth and apoptosis.
  • Radical Scavenging : By donating electrons or hydrogen atoms, it neutralizes free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

In recent studies focusing on related compounds, it was found that the introduction of specific functional groups significantly enhanced both antioxidant and anticancer activities. For example, modifications leading to hydrazone derivatives exhibited notable cytotoxic effects against glioblastoma cells while maintaining strong radical scavenging capabilities .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol Pteridine 4-Methoxyphenyl, propan-1-ol ~375 (estimated) Target
3-({4-[2-(3-Chloroanilino)pyrimidin-4-yl]pyridin-2-yl}amino)propan-1-ol Pyrimidine-Pyridine 3-Chlorophenyl, propan-1-ol 355.82
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol Pyrimidine Chlorine, propan-1-ol 187.63
3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol Benzene 4-Methoxyphenylmethyl, propan-1-ol 195.26
(R)-3-(4-(5-Chloro-7-...phenoxy)propan-1-ol Triazolo[1,5-a]pyrimidine Chlorine, difluorophenoxy, propan-1-ol ~500 (estimated)

Key Observations :

  • The 4-methoxyphenyl group (, target) enhances lipophilicity, favoring membrane penetration.
  • Molecular Weight : The target compound’s higher molecular weight (~375 g/mol) may impact pharmacokinetics compared to simpler analogs (e.g., 187.63 g/mol in ).

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